8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
CAS No. |
896300-10-0 |
|---|---|
Molecular Formula |
C23H18ClN5O3 |
Molecular Weight |
447.88 |
IUPAC Name |
6-(2-chlorophenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H18ClN5O3/c1-14(30)12-28-21(31)19-20(26(2)23(28)32)25-22-27(19)13-18(15-8-4-3-5-9-15)29(22)17-11-7-6-10-16(17)24/h3-11,13H,12H2,1-2H3 |
InChI Key |
WQGSGKZKPLUKRC-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4Cl)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions
Formation of the Imidazo[2,1-f]purine Core: This step often involves the cyclization of a suitable precursor, such as a purine derivative, under acidic or basic conditions.
Substitution Reactions:
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques like industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenated precursors and nucleophiles like sodium azide (NaN₃) or organolithium reagents are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological targets.
Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, which can result in altered cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
| Compound Name | Position 7 Substituent | Position 8 Substituent | Position 3 Substituent | Molecular Formula | Molecular Weight |
|---|---|---|---|---|---|
| Target Compound | Phenyl | 2-Chlorophenyl | 2-Oxopropyl | C₂₃H₁₈ClN₅O₃ | 472.88* |
| 8-(4-Chlorophenyl)-3-(2-ethoxyethyl) analog [1] | Phenyl | 4-Chlorophenyl | 2-Ethoxyethyl | C₂₄H₂₂ClN₅O₃ | 463.92 |
| 8-Butyl-7-(2-(trifluoromethyl)phenyl) analog [2] | 2-(Trifluoromethyl)phenyl | Butyl | Methyl | C₂₃H₂₃F₃N₅O₂ | 478.45* |
| 8-(2-Methoxyphenyl)-7-p-cyanophenyl analog [3] | p-Cyanophenyl | 2-Methoxyphenyl | Methyl | C₂₇H₂₀N₆O₃ | 500.50* |
*Calculated based on molecular formulas.
- Position 8 : The target compound’s ortho-chlorophenyl group (vs. para-chlorophenyl in [1]) may enhance steric hindrance, affecting kinase binding pocket interactions.
- Position 3 : The 2-oxopropyl group introduces a ketone moiety, differing from the ether-linked 2-ethoxyethyl in [1] or methyl groups in other analogs. This could alter solubility or metabolic stability .
- Position 7: A simple phenyl group in the target contrasts with electron-withdrawing substituents (e.g., trifluoromethyl in [2], cyano in [3]), which may modulate electronic effects on kinase affinity .
Biological Activity
8-(2-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H18ClN5O3
- Molecular Weight : 447.88 g/mol
- CAS Number : 886898-02-8
Pharmacological Profile
The compound has been investigated for various pharmacological activities, particularly its effects on the central nervous system (CNS) and its potential as an antidepressant and anxiolytic agent.
Antidepressant Activity
Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. A study demonstrated that certain derivatives showed promising antidepressant effects in animal models, including the forced swim test (FST) in mice. The compound's structure allows it to interact effectively with these receptors, leading to enhanced serotonergic activity which is crucial for mood regulation .
Anxiolytic Effects
In addition to its antidepressant properties, the compound has shown potential anxiolytic effects. In vivo studies indicated that some derivatives exhibited greater anxiolytic activity compared to standard treatments like diazepam. This suggests that the compound may modulate anxiety-related pathways through serotonin receptor interactions .
The biological activity of the compound is primarily attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, specifically PDE4B and PDE10A. By inhibiting these enzymes, the compound increases intracellular cyclic AMP (cAMP) levels, which plays a crucial role in various signaling pathways associated with mood and anxiety disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Significant reduction in immobility time in FST | |
| Anxiolytic | Greater efficacy than diazepam in anxiety models | |
| PDE Inhibition | Inhibition of PDE4B and PDE10A |
Detailed Findings
- Antidepressant Study : A specific derivative was tested in a mouse model where it showed a dose-dependent decrease in immobility time during the FST, indicating potential antidepressant properties. The compound's interaction with serotonin receptors was confirmed through binding assays.
- Anxiolytic Study : Another study compared the anxiolytic effects of the compound against diazepam in a light-dark box test. Results indicated that at a dose of 2.5 mg/kg, the compound significantly reduced anxiety-like behavior more effectively than diazepam.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
